N-ethyl-N-(3-methylphenyl)-7H-purin-6-amine
Description
N-ethyl-N-(3-methylphenyl)-7H-purin-6-amine is a chemical compound with a complex structure that includes a purine ring system
Properties
Molecular Formula |
C14H15N5 |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C14H15N5/c1-3-19(11-6-4-5-10(2)7-11)14-12-13(16-8-15-12)17-9-18-14/h4-9H,3H2,1-2H3,(H,15,16,17,18) |
InChI Key |
CTDXEWJCWVGZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(3-methylphenyl)-7H-purin-6-amine typically involves the reaction of N-ethyl-N-(3-methylphenyl)amine with a purine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(3-methylphenyl)-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-(3-methylphenyl)-7H-purin-6-one, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-ethyl-N-(3-methylphenyl)-7H-purin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-(3-methylphenyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(3-methylphenyl)-1-naphthalenesulfonamide
- Methoxyacetamide, N-ethyl-N-(3-methylphenyl)
- Trichloroacetamide, N-ethyl-N-(3-methylphenyl)
Uniqueness
N-ethyl-N-(3-methylphenyl)-7H-purin-6-amine is unique due to its purine ring system, which distinguishes it from other similar compounds. This structural feature may confer specific biological activities and chemical reactivity, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
